(S)-1-(5-Methylpyrimidin-2-yl)ethanamine
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Overview
Description
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine is a chiral amine compound characterized by the presence of a pyrimidine ring substituted with a methyl group at the 5-position and an ethanamine side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-methylpyrimidine-2-carbaldehyde.
Reductive Amination: The aldehyde is subjected to reductive amination using an appropriate amine source, such as (S)-1-phenylethylamine, in the presence of a reducing agent like sodium triacetoxyborohydride.
Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to enhance efficiency and yield. The use of chiral catalysts and advanced purification techniques ensures the production of enantiomerically pure compounds.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: Reduction reactions can convert the compound into more saturated amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products
The major products formed from these reactions include imines, nitriles, secondary amines, and various substituted pyrimidines.
Scientific Research Applications
(S)-1-(5-Methylpyrimidin-2-yl)ethanamine has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.
Industry: The compound is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
®-1-(5-Methylpyrimidin-2-yl)ethanamine: The enantiomer of the compound, differing in its chiral configuration.
5-Methylpyrimidine-2-carbaldehyde: A precursor in the synthesis of (S)-1-(5-Methylpyrimidin-2-yl)ethanamine.
2-Methylpyrimidine: A structurally related compound with a methyl group at the 2-position instead of the 5-position.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of both a pyrimidine ring and an ethanamine side chain. This combination of structural features imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
IUPAC Name |
(1S)-1-(5-methylpyrimidin-2-yl)ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5-3-9-7(6(2)8)10-4-5/h3-4,6H,8H2,1-2H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWYXPAGTGSPMBY-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)C(C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN=C(N=C1)[C@H](C)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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